4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(2-benzimidazolyl)phenol
- 5,6-dimethyl-1H-benzimidazole
- 1H-benzimidazole-2-carboxylic acid
What sets 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-8-7-9-19(14-18)16-28-23-13-6-5-12-22(23)26-25(28)20-15-24(29)27(17-20)21-10-3-2-4-11-21/h2-14,20H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUHXFFHLIKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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